Endothall dithioanhydride

Description

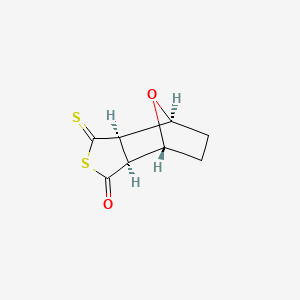

Endothall dithioanhydride (ETA), a sulfur-containing derivative of the herbicide endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid), is characterized by its exceptionally high toxicity in mammals. Structurally, ETA replaces oxygen atoms in the anhydride moiety with sulfur, enhancing its stability against hydrolytic cleavage compared to the parent compound . First identified for its herbicidal properties, ETA exhibits a unique mechanism of action involving inhibition of protein phosphatases (PP1 and PP2A), which correlates with its acute toxicity in mice (LD₅₀ = 0.31 mg/kg, intraperitoneal) .

Properties

CAS No. |

127311-95-9 |

|---|---|

Molecular Formula |

C8H8O2S2 |

Molecular Weight |

200.3 g/mol |

IUPAC Name |

(1R,2S,6R,7S)-5-sulfanylidene-10-oxa-4-thiatricyclo[5.2.1.02,6]decan-3-one |

InChI |

InChI=1S/C8H8O2S2/c9-7-5-3-1-2-4(10-3)6(5)8(11)12-7/h3-6H,1-2H2/t3-,4+,5-,6+/m1/s1 |

InChI Key |

ALUWTIWXGXZDKB-MOJAZDJTSA-N |

Isomeric SMILES |

C1C[C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)SC3=S |

Canonical SMILES |

C1CC2C3C(C1O2)C(=O)SC3=S |

Origin of Product |

United States |

Preparation Methods

The synthesis of endothall dithioanhydride involves the reaction of endothall with sulfur-containing reagents. One common method is the reaction of endothall with thionyl chloride, followed by treatment with hydrogen sulfide to form the dithioanhydride. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere .

Chemical Reactions Analysis

Endothall dithioanhydride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can yield thiols or disulfides, depending on the reducing agent used.

Scientific Research Applications

Endothall dithioanhydride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for introducing sulfur-containing functional groups into molecules.

Biology: It serves as a tool for studying protein-ligand interactions due to its high affinity binding sites in biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific proteins or enzymes.

Mechanism of Action

The mechanism of action of endothall dithioanhydride involves interference with RNA synthesis and inhibition of protein synthesis. It affects several plant processes, including the inhibition of protein synthesis and retardation of lipid metabolism . The compound binds to specific proteins in biological systems, disrupting their normal function and leading to cellular damage.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Derivatives

Endothall derivatives include:

- Anhydride : Moderate toxicity (LD₅₀ = 4.0 mg/kg) due to partial hydrolytic stability.

- Thioanhydride (ETA) : High toxicity (LD₅₀ = 0.31 mg/kg) attributed to sulfur substitution, enhancing stability and cellular uptake .

Table 1: Toxicity of Endothall Derivatives

| Compound | LD₅₀ (mg/kg, mouse) | Hydrolytic Stability |

|---|---|---|

| Endothall (dicarboxylic) | 14 | Low |

| Endothall anhydride | 4.0 | Moderate |

| Endothall thioanhydride | 0.31 | High |

Substituted Analogues

- 5,6-Dehydro analogue : Retains high toxicity (similar to ETA), likely due to structural rigidity enhancing binding affinity .

- 2-Methyl and 5-endo-(cyanomethyl) analogues: Reduced toxicity, suggesting steric hindrance disrupts target interaction .

- 2,3-Dimethylendothall anhydride (cantharidin) : LD₅₀ = 0.5 mg/kg; shares PP2A inhibition but differs in membrane permeability compared to ETA .

Inhibition of Protein Phosphatases

In Vitro vs. In Vivo Potency

- In vitro : Cantharidin (CA) > endothall > ETA (IC₅₀ for PP2A: CA = 0.82 µM, endothall = 3.64 µM, ETA = 28.41 µM) .

- In vivo : ETA > CA > endothall. ETA’s cell permeability enables superior in vivo efficacy despite lower in vitro activity .

Table 2: Protein Phosphatase Inhibition Profiles

| Compound | PP1 IC₅₀ (µM) | PP2A IC₅₀ (µM) | PP5 IC₅₀ (µM) |

|---|---|---|---|

| Cantharidin | 0.83 | 0.82 | 3.19 |

| Norcantharidin | 4.18 | 4.18 | 25.69 |

| Endothall | 3.64 | 3.64 | 28.41 |

| ETA | N/A | >10* | >10* |

*Data for ETA varies due to assay conditions; in vivo inhibition dominates .

Binding Site Specificity

Environmental Degradation and Herbicidal Efficacy

Degradation Dynamics

- Endothall : Rapid microbial degradation (half-life = 4–10 days) in water, accelerated by sediment microbes .

Herbicidal Activity

- Hydrilla control : Endothall requires threshold concentrations (e.g., 2.0 mg ae/L for 48 hours) to achieve >85% biomass reduction, comparable to diquat but less persistent .

- Mode of action: ETA disrupts ATP production via PP inhibition, leading to membrane integrity loss—distinct from gramicidin (ionophore) or dinoseb (uncoupler) .

Key Exceptions and Contradictions

- Binding-toxicity correlation : Strong for dicarboxylic acids/anhydrides (r = 0.95) but absent for thioanhydrides like 2,3-trimethylene derivatives, likely due to hydrolytic resistance .

Q & A

Q. What experimental methods are used to quantify the inhibitory effects of ETA on protein phosphatases (PP1 and PP2A)?

To assess ETA's inhibition of PP1 and PP2A, researchers employ in vitro enzyme activity assays using purified phosphatases. Activity is measured via colorimetric or fluorometric substrates (e.g., p-nitrophenyl phosphate) under controlled pH and temperature. For in vivo studies, ETA is administered intraperitoneally to animal models (e.g., rats), followed by hepatic tissue homogenization and phosphatase activity measurement using isoform-specific inhibitors (e.g., okadaic acid for PP2A). Dose-response curves are generated to determine IC50 values .

Q. How does ETA’s mechanism of action differ from structurally related compounds like endothall or cantharidin?

ETA’s sulfur-containing thioanhydride group enhances membrane permeability compared to endothall’s oxygen-based anhydride, enabling greater cellular uptake and in vivo potency. Competitive inhibition assays reveal that ETA preferentially targets PP1 over PP2A in liver tissues, whereas cantharidin exhibits broader isoform inhibition. Morphological changes in 3T3 fibroblasts (e.g., actin filament reorganization) are uniquely induced by ETA, highlighting its distinct bioactivity profile .

Q. What standardized assays are recommended for evaluating ETA’s environmental persistence and degradation?

Environmental studies utilize high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify ETA residues in water and sediment. Microbial degradation rates are assessed under aerobic/anaerobic conditions, with half-life calculations based on first-order kinetics. Field studies incorporate mesocosm experiments to simulate natural aquatic ecosystems and monitor non-target species impacts .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo potency rankings of ETA, endothall, and cantharidin?

Discrepancies arise from differences in compound bioavailability and metabolic stability. To address this, combine in vitro assays with pharmacokinetic profiling (e.g., plasma/tissue distribution via radiolabeled compounds like [³H]ETA). Parallel studies using cell-permeability assays (e.g., Caco-2 monolayers) and ex vivo liver cytosol binding experiments can clarify uptake efficiency and target engagement .

Q. What structural modifications enhance ETA’s binding affinity to hepatic cytosol receptors while minimizing toxicity?

Structure-activity relationship (SAR) studies compare ETA analogs with substitutions at the bicyclic core or sulfur moieties. Radioligand binding assays using [³H]ETA and mouse liver cytosol quantify dissociation constants (Kd) and maximum binding sites (Bmax). Molecular docking simulations further predict interactions with PP1’s catalytic domain. Analogs with 2,3-dimethyl or 5-endo-cyanomethyl groups show improved stability but reduced correlation with toxicity, suggesting trade-offs between binding and metabolic clearance .

Q. How should researchers design longitudinal studies to assess ETA’s delayed effects on aquatic ecosystems?

Post-treatment monitoring in hydrilla-infested water bodies includes:

- Biomass sampling at 7-, 14-, and 30-day intervals to track regrowth.

- Metabolomic profiling of microbial communities to assess degradation byproducts.

- Ecological impact scoring for non-target species (e.g., fish LC50 assays, macroinvertebrate diversity indices).

Data are compared across seasons to account for temperature-dependent degradation variability .

Q. What advanced techniques validate ETA’s selective PP1 inhibition in complex biological matrices?

Immunoprecipitation of PP1 and PP2A from treated tissues, followed by phosphatase activity assays, isolates isoform-specific effects. Phosphoproteomic analysis (e.g., SILAC labeling) identifies downstream substrates (e.g., myosin light chain) whose phosphorylation states correlate with ETA exposure. CRISPR-edited cell lines lacking PP1 catalytic subunits serve as negative controls .

Q. How can conflicting data on ETA’s cytotoxicity in fibroblasts versus hepatocytes be reconciled?

Cell-type-specific responses are evaluated using transcriptomic profiling (RNA-seq) to identify differentially expressed genes (e.g., membrane transporters, apoptosis regulators). Functional assays (e.g., ATP quantification, caspase-3 activation) link cytotoxicity to metabolic stress pathways. Co-culture systems model intercellular signaling to assess bystander effects .

Methodological Best Practices

- Radioligand Binding Assays: Use [³H]ETA with liver cytosol to quantify high-affinity sites; include cold analogs (e.g., 2,3-dimethylendothall) as competitive inhibitors .

- Toxicity Testing: Intraperitoneal administration in mice (LD50 protocols) with necropsy at 24–72 hours to assess acute hepatotoxicity .

- Environmental Monitoring: Pair LC-MS with bioassays (e.g., Daphnia magna immobilization tests) to evaluate ecological risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.